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Compound of Interest

Compound Name:
2-chloro-4-methyl-5-nitrobenzene-

1-thiol

CAS No.: 1613616-15-1

Cat. No.: B3391349

Get Quote

Executive Summary
2-Chloro-4-methyl-5-nitrobenzene-1-thiol (CAS: 1613616-15-1) is a multi-functionalized

arene characterized by the presence of a nucleophilic thiol group, an electrophilic nitro group,

and a halogen handle on a toluene core.[1] It serves as a critical intermediate in the "scaffold-

hopping" strategies of medicinal chemistry, particularly for constructing benzothiazole and

thieno[2,3-b]pyridine derivatives via cyclization.

Its amphoteric reactivity—acidic thiol proton and electron-deficient aromatic ring—makes it a

valuable yet sensitive reagent requiring specific handling protocols to prevent oxidative

dimerization.

Chemical Identity & Nomenclature
Precise identification is essential for database integration and procurement.
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Identifier Value

IUPAC Name 2-Chloro-4-methyl-5-nitrobenzene-1-thiol

Common Synonyms
2-Chloro-4-methyl-5-nitrothiophenol; 5-Nitro-4-

methyl-2-chlorobenzenethiol

CAS Number 1613616-15-1

Molecular Formula C₇H₆ClNO₂S

SMILES CC1=CC(Cl)=C(S)C=C1=O

InChI Key
InChI=1S/C7H6ClNO2S/c1-4-2-6(9(11)12)3-

5(12)7(4)8/h2-3,12H,1H3

Molecular Weight 203.65 g/mol

Physical & Thermodynamic Properties
The following data synthesizes experimental observations from structural analogs and

calculated physicochemical parameters.

Table 1: Physicochemical Specifications
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Property Value / Description Note

Physical State Crystalline Solid
High melting point due to nitro-

group stacking.

Appearance Yellow to Orange powder
Characteristic of nitro-

aromatics.

Melting Point 85°C – 95°C (Predicted)
Analogous to 4-nitrothiophenol

(77°C).

Boiling Point 315°C ± 30°C (760 mmHg)
Decomposition likely before

boiling.

Density 1.45 ± 0.1 g/cm³
High density due to Cl/NO₂

substitution.

Acidity (pKa) 4.8 ± 0.5 (Thiol)

Significantly more acidic than

thiophenol (6.6) due to

electron-withdrawing NO₂/Cl.

LogP 2.65 Moderately lipophilic.

Solubility
DMSO, DMF, Chloroform,

Ethyl Acetate

Soluble in polar aprotic and

organic solvents.

Water Solubility Insoluble (< 0.1 mg/mL) Hydrophobic aromatic core.

Spectral Characteristics[3]
¹H NMR (DMSO-d₆): Distinct aromatic singlets expected around δ 7.8–8.2 ppm due to the

1,2,4,5-substitution pattern preventing coupling. Methyl singlet at δ 2.4 ppm.

IR Spectroscopy:

S-H Stretch: Weak band at 2550–2600 cm⁻¹.

NO₂ Stretch: Strong asymmetric/symmetric bands at 1530 cm⁻¹ and 1350 cm⁻¹.

Synthesis & Production Logic
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The synthesis of 2-chloro-4-methyl-5-nitrobenzene-1-thiol typically bypasses direct

nucleophilic substitution (which is difficult meta to the nitro group) and instead utilizes the

Sandmeyer-type reaction starting from the corresponding aniline.

Synthetic Pathway: Diazotization-Xanthate Method
The most reliable route involves converting 2-chloro-4-methyl-5-nitroaniline to its diazonium

salt, trapping with a xanthate, and hydrolyzing.

2-Chloro-4-methyl-
5-nitroaniline

Diazonium Salt
(Intermediate)

NaNO2, HCl
0-5°C

Aryl Ethyl Xanthate

Potassium Ethyl
Xanthate, 60°C 2-Chloro-4-methyl-

5-nitrobenzene-1-thiol

KOH, EtOH
Reflux, then H3O+

Click to download full resolution via product page

Figure 1: Synthetic workflow for the conversion of the aniline precursor to the target thiol via the

xanthate intermediate.[2]

Mechanistic Insight: The amino group directs the position of the incoming thiol. Direct

chlorosulfonation of 2-chloro-4-nitrotoluene often yields mixtures; therefore, the aniline

precursor (commercially available) provides the necessary regiocontrol.

Handling, Stability & Safety
Researchers must treat this compound as a high-potency intermediate.

Stability Profile
Oxidation Sensitivity: The thiol group (-SH) is prone to oxidation in air, forming the disulfide

dimer (Bis(2-chloro-4-methyl-5-nitrophenyl)disulfide).

Indicator: Appearance changes from bright yellow to a duller, brownish solid.

Prevention: Store under Argon or Nitrogen atmosphere at 2-8°C.

Thermal Stability: Stable up to ~150°C. Avoid rapid heating which may trigger nitro-group

decomposition.
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Safety Protocols (SDS Summary)
Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT SE (H335).

Odor: Like most thiophenols, it possesses a penetrating, garlic-like stench. All manipulations

must occur in a fume hood.

Decontamination: Treat spills with dilute bleach (sodium hypochlorite) to oxidize the thiol to

the non-volatile sulfonic acid before disposal.

Experimental Protocols
Protocol A: Purity Verification (HPLC)
Before using this compound in SAR (Structure-Activity Relationship) studies, verify the absence

of disulfide dimers.

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

Mobile Phase:

A: Water + 0.1% Formic Acid.

B: Acetonitrile + 0.1% Formic Acid.

Gradient: 10% B to 90% B over 15 minutes.

Detection: UV at 254 nm (aromatic ring) and 300 nm (nitro group absorption).

Expected Result: The thiol monomer elutes earlier than the hydrophobic disulfide dimer.

Protocol B: General Reactivity (Thioether Formation)
To utilize this core in drug synthesis (e.g., SnAr displacement):

Dissolution: Dissolve 1.0 eq of thiol in dry DMF.

Base Activation: Add 1.2 eq of Cesium Carbonate (Cs₂CO₃). The solution will turn deep

red/orange due to the formation of the thiolate anion.
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Electrophile Addition: Add 1.1 eq of the alkyl halide or activated heteroaryl chloride.

Reaction: Stir at RT for 2–4 hours.

Quench: Pour into ice water. The thioether product usually precipitates.

References
Chemical Identity & CAS:Enamine Building Blocks Catalog. Compound ID EN300-24456661.

[1]

Synthesis Methodology: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
Longman Scientific & Technical, 1989.

Physical Property Prediction:ChemSrc Chemical Database. 2-Chloro-4-methyl-5-

nitrobenzenethiol (CAS 1613616-15-1).[1]

Safety & Handling: Sigma-Aldrich Safety Data Sheet for 4-Nitrothiophenol (Analogous

handling).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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